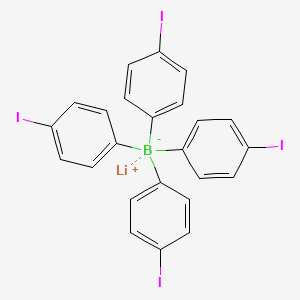
Lithium tetrakis(4-iodophenyl)borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium tetrakis(4-iodophenyl)borate is a chemical compound that features a boron atom bonded to four 4-iodophenyl groups, with lithium as the counterion. This compound is notable for its unique structure and properties, making it a subject of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of lithium tetrakis(4-iodophenyl)borate typically involves the reaction of 4-iodophenyllithium with boron trichloride (BCl3) in diethyl ether (Et2O). The reaction proceeds as follows:
Preparation of 4-iodophenyllithium: This is achieved by reacting 4-iodobromobenzene with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at low temperatures (around -78°C).
Formation of the borate: The 4-iodophenyllithium is then reacted with boron trichloride in diethyl ether to form potassium tetrakis(4-iodophenyl)borate.
Lithium exchange: The potassium tetrakis(4-iodophenyl)borate is subjected to halogen-lithium exchange using t-butyllithium (t-BuLi) in THF, followed by treatment with boron trimethoxide (B(OMe)3) to yield this compound
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: Lithium tetrakis(4-iodophenyl)borate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms in the 4-iodophenyl groups can be substituted with other functional groups through reactions with suitable reagents.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Substitution Reactions: Typical reagents include organometallic compounds, halogenating agents, and nucleophiles. Conditions often involve solvents like THF or diethyl ether and temperatures ranging from -78°C to room temperature.
Oxidation and Reduction: Specific reagents and conditions depend on the desired transformation and the stability of the intermediate products.
Major Products: The major products of these reactions depend on the nature of the substituents introduced and the specific reaction conditions employed. For example, substitution reactions can yield a variety of functionalized borates with different properties and applications .
Applications De Recherche Scientifique
Lithium tetrakis(4-iodophenyl)borate has a wide range of applications in scientific research, including:
Biology and Medicine: The compound’s unique structure and reactivity make it a potential candidate for drug delivery systems and biomedical applications, although specific examples are still under investigation.
Mécanisme D'action
The mechanism by which lithium tetrakis(4-iodophenyl)borate exerts its effects is primarily related to its ability to form stable complexes with various substrates. The boron center acts as a Lewis acid, facilitating interactions with electron-rich species. This property is exploited in catalysis and the formation of porous materials, where the compound’s structure allows for efficient sorption and separation processes .
Comparaison Avec Des Composés Similaires
Lithium tetrakis(pentafluorophenyl)borate: This compound features pentafluorophenyl groups instead of iodophenyl groups, resulting in different reactivity and applications.
Potassium tetrakis(4-iodophenyl)borate: Similar in structure but with potassium as the counterion, affecting its solubility and reactivity.
Tetrakis(4-ethynylphenyl)methane: Used in similar applications but with ethynyl groups, leading to different chemical properties and reactivity
Uniqueness: Lithium tetrakis(4-iodophenyl)borate is unique due to the presence of iodine atoms, which impart specific reactivity and properties. This makes it particularly useful in the synthesis of functionalized materials and in applications requiring specific interactions with iodine-containing compounds.
Propriétés
Formule moléculaire |
C24H16BI4Li |
|---|---|
Poids moléculaire |
829.8 g/mol |
Nom IUPAC |
lithium;tetrakis(4-iodophenyl)boranuide |
InChI |
InChI=1S/C24H16BI4.Li/c26-21-9-1-17(2-10-21)25(18-3-11-22(27)12-4-18,19-5-13-23(28)14-6-19)20-7-15-24(29)16-8-20;/h1-16H;/q-1;+1 |
Clé InChI |
BHHVSWGSQJWSMV-UHFFFAOYSA-N |
SMILES canonique |
[Li+].[B-](C1=CC=C(C=C1)I)(C2=CC=C(C=C2)I)(C3=CC=C(C=C3)I)C4=CC=C(C=C4)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


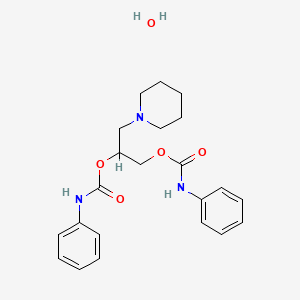

![methyl 5-[(4E)-4-[(2Z)-2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate](/img/structure/B12295503.png)
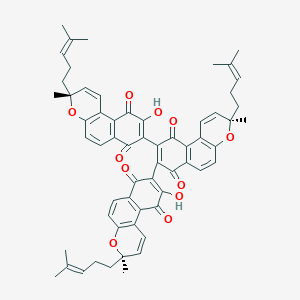
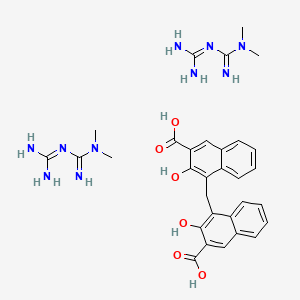

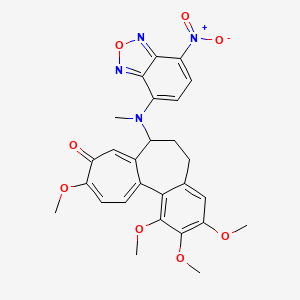
![[(1S)-1-(4-methylphenyl)-1-tert-butoxycarbonyl-ethyl]azanium chloride](/img/structure/B12295530.png)
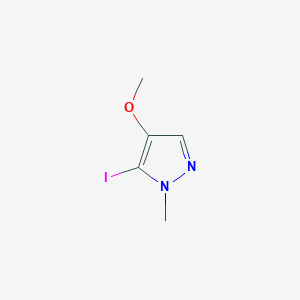

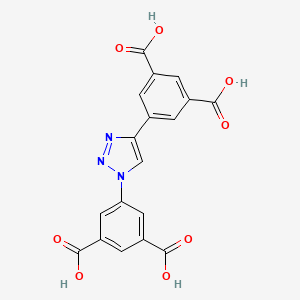
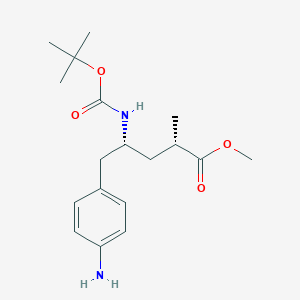
![[2,3-Dihydroxypropoxy(hydroxy)phosphoryl] 2,6-diaminohexanoate](/img/structure/B12295556.png)
![Phosphoric acid, mono(phenylmethyl) mono(5,8,13,14-tetrahydro-14-methyl-8,13-dioxobenz[5,6]isoindolo[2,1-b]isoquinolin-9-yl) ester, sodium salt (9CI)](/img/structure/B12295557.png)
